molecular formula C8H16FNO4S B2468080 tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate CAS No. 2168998-45-4

tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Cat. No. B2468080
CAS RN: 2168998-45-4
M. Wt: 241.28
InChI Key: BIZZJYFBGNSESD-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate” is a chemical compound with the CAS Number: 2168998-45-4 . It has a molecular weight of 241.28 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of carbamates like “this compound” often involves the use of amines, carbon dioxide, and halides . This process is efficient and offers mild reaction conditions and short reaction times . It avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16FNO4S/c1-8(2,3)14-7(11)10(4)5-6-15(9,12)13/h5-6H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is not fully understood. It is believed to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has also been shown to disrupt the cell cycle and induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and modify. However, one limitation is its potential toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for research on tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to optimize its synthesis method and improve the yield and purity of the product. Additionally, it could be studied for its potential applications in other fields such as materials science and environmental remediation.

Synthesis Methods

The synthesis of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate involves the reaction of tert-butyl chloroformate with 2-(fluorosulfonyl)ethylamine in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to obtain this compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the product.

Scientific Research Applications

Tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate has been studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties. In agriculture, it has been studied as a potential herbicide and fungicide. In industry, it has been used as a precursor for the synthesis of other compounds.

properties

IUPAC Name

tert-butyl N-(2-fluorosulfonylethyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO4S/c1-8(2,3)14-7(11)10(4)5-6-15(9,12)13/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZZJYFBGNSESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2168998-45-4
Record name tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate
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